molecular formula C22H27N3O2 B2424137 1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone CAS No. 478049-91-1

1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone

Cat. No.: B2424137
CAS No.: 478049-91-1
M. Wt: 365.477
InChI Key: PDQXYGHDFRABEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a methoxyphenyl group, a methylpiperazino group, and a phenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar groups are often synthesized through various organic reactions. For instance, 1-(4-Methoxyphenyl)piperazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

Synthesis and Application in Antibacterial Agents

1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone and its analogues have been synthesized and evaluated for their biological activity. For instance, a series of novel triazole analogues of piperazine exhibited significant inhibition against various human pathogenic bacteria, indicating potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Enantioseparation and Thermodynamics

Thermodynamic Studies and Chiral Separation

The enantiomers of derivatives similar to this compound have been studied for their thermodynamic properties and chiral recognition mechanisms. This research provides insight into the enantioseparation processes on a chiral stationary phase, important for pharmaceutical applications (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).

Antimicrobial and Anticancer Applications

Antimicrobial and Anticancer Agents

Several studies have synthesized derivatives involving this compound and evaluated them for antimicrobial and anticancer activities. These studies contribute to the field of drug design by providing new molecules with potential therapeutic applications. For example, some new Mannich bases with piperazines have shown good inhibition profiles towards human carbonic anhydrase isoenzymes, indicating potential as anticancer agents and carbonic anhydrase inhibitors (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Pharmacological Applications

Vasopressin Receptor Antagonists

In the pharmacological domain, certain derivatives of this compound have been found to exhibit potent affinity to human vasopressin V1A receptors, with implications for therapeutic applications in conditions related to vasopressin activity (Kakefuda, Suzuki, Tobe, Tsukada, Tahara, Sakamoto, & Tsukamoto, 2002).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, 4-Methoxyamphetamine, a compound containing a methoxyphenyl group, acts as a potent and selective serotonin releasing agent .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the development of new pharmaceuticals or as an intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-23-12-14-24(15-13-23)16-20-21(17-6-4-3-5-7-17)25(22(20)26)18-8-10-19(27-2)11-9-18/h3-11,20-21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQXYGHDFRABEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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